1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine
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Overview
Description
1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a complex organic compound characterized by the presence of bromine, sulfonyl, and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine derivatives with 2-bromobenzenesulfonyl chloride and isobutylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Bromophenyl)sulfonyl)piperidine
- 4-(Isobutylsulfonyl)piperidine
- 1-((2-Chlorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine
Uniqueness
1-((2-Bromophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is unique due to the presence of both bromine and isobutylsulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO4S2/c1-12(2)11-22(18,19)13-7-9-17(10-8-13)23(20,21)15-6-4-3-5-14(15)16/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKKWPUSKVUBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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